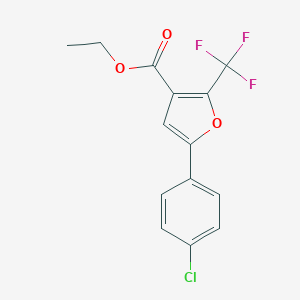

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate

描述

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a chlorophenyl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The chlorophenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. This can be achieved using reagents such as chlorobenzene and trifluoromethyl iodide in the presence of catalysts like aluminum chloride.

Esterification: The carboxylate group is introduced through esterification, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Reactors: For controlled synthesis and high purity.

Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Oxidation Products: Furan-2,3-diones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. The incorporation of trifluoromethyl groups is known to enhance the biological activity of compounds by improving their metabolic stability and bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. A study demonstrated that modifications on the furan ring could lead to improved selectivity and potency against tumor cells, suggesting its potential as a lead compound in anticancer drug development .

Agrochemicals

The compound's unique structure makes it a candidate for developing new agrochemical agents. Its ability to interact with biological systems can be harnessed for creating herbicides or fungicides.

Case Study: Herbicidal Activity

In a recent study, derivatives of this compound were tested for herbicidal properties against common weeds. Results indicated significant herbicidal activity, with some derivatives outperforming existing commercial herbicides .

Materials Science

The incorporation of fluorinated compounds in materials science has gained traction due to their unique properties such as hydrophobicity and thermal stability. This compound can be utilized in synthesizing advanced materials.

Case Study: Polymer Synthesis

Research has shown that this compound can serve as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced chemical resistance and thermal stability. These polymers have potential applications in coatings and electronics .

Comparative Data Table

作用机制

The mechanism by which Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key proteins and inhibiting their function.

相似化合物的比较

Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

Ethyl 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylate: The bromine substituent can lead to different electronic and steric effects compared to chlorine.

Uniqueness: Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct electronic properties and reactivity patterns, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

生物活性

Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate, with the CAS number 175276-59-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C14H10ClF3O3

- Molecular Weight : 318.68 g/mol

- Melting Point : 91-93°C

- Boiling Point : 397.8°C (predicted)

- Density : 1.342 g/cm³ (predicted)

The compound features a furan ring substituted with a chlorophenyl group and a trifluoromethyl group, which are critical for its biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular pathways:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with electron-withdrawing groups at specific positions on the aromatic ring enhance cytotoxicity against leukemia and solid tumors .

- Apoptosis Induction : Flow cytometry analyses have demonstrated that compounds related to this compound can induce apoptosis in cancer cells by activating caspase pathways, particularly caspase-3 and -7 .

- Kinase Inhibition : The compound may also exhibit activity against specific kinases involved in tumor growth and proliferation, although detailed studies are required to elucidate these mechanisms fully .

Table 1: Summary of Biological Activities

Study Highlights

- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of similar furan derivatives, it was found that certain analogs exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their potential as more effective agents against resistant cancer types .

- Mechanistic Insights : Further investigations into the mechanism revealed that the presence of electron-withdrawing groups at the para position of the aromatic ring was crucial for enhancing biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

- Potential for Drug Development : The promising results from preliminary studies suggest that this compound and its derivatives could serve as lead compounds in the development of novel anticancer therapies.

属性

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O3/c1-2-20-13(19)10-7-11(21-12(10)14(16,17)18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQZAOFPDFYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371882 | |

| Record name | Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-59-2 | |

| Record name | Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。